2,2-difluorobut-3-en-1-amine hydrochloride

Description

2,2-Difluorobut-3-en-1-amine hydrochloride is a fluorinated amine hydrochloride salt characterized by a butenyl backbone with two fluorine atoms at the C2 position and a terminal amine group. Fluorine atoms are known to enhance bioavailability and binding affinity in drug molecules, while the conjugated double bond (but-3-en) may influence reactivity or conformational flexibility.

Properties

CAS No. |

108781-54-0 |

|---|---|

Molecular Formula |

C4H8ClF2N |

Molecular Weight |

143.56 g/mol |

IUPAC Name |

2,2-difluorobut-3-en-1-amine;hydrochloride |

InChI |

InChI=1S/C4H7F2N.ClH/c1-2-4(5,6)3-7;/h2H,1,3,7H2;1H |

InChI Key |

UVJKPPSOWURRQT-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(CN)(F)F.Cl |

Purity |

95 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluorobut-3-en-1-amine hydrochloride typically involves the introduction of fluorine atoms into the butenylamine structure. One common method is the reaction of but-3-en-1-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the stability of the product.

Industrial Production Methods

Industrial production of 2,2-difluorobut-3-en-1-amine hydrochloride may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to achieve high yield and purity of the product. The final product is often purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Structural and Functional Analogs

While the exact compound is unreported, structurally similar fluorinated amines and enamines are discussed in the literature, particularly in the synthesis of bioactive molecules and intermediates:

-

Source and describe the preparation of 4-(difluoromethyl)pyridin-2-amine (1 ), a pyridine derivative with a difluoromethyl group, via multi-step reactions involving difluoroacetic anhydride, ethyl vinyl ether, and cyclization protocols.

-

Source highlights fluorination strategies for synthesizing 2,2-difluoro-1,3-diketones, which share functional group similarities with the target compound.

Reactivity of Fluorinated Amines

Key insights from analogous compounds:

Cyclization and Rearrangement

-

Fluorinated enamines (e.g., (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile , 18 ) undergo cyclization with hydroxylamine derivatives to form pyridine cores ( ).

-

Acid-catalyzed cyclization (e.g., using HBr in acetic acid) facilitates ring closure, as demonstrated in the synthesis of pyridine 20 ( ).

Reductive Amination

-

Zinc-mediated reductions are employed to deprotect intermediates (e.g., conversion of nitriles to amines) in high yields (60–72%) without chromatography ( ).

Solvent and Base Effects

-

Polar aprotic solvents (e.g., dichloromethane) and bases like DMAP or K₂CO₃ are critical for stabilizing reactive intermediates in fluorinated systems ( ).

Potential Reaction Pathways for 2,2-Difluorobut-3-en-1-amine Hydrochloride

Based on the reactivity of related fluorinated amines, hypothetical reactions could include:

| Reaction Type | Conditions | Expected Products |

|---|---|---|

| Nucleophilic Substitution | K₂CO₃, DMF, alkyl halides | N-Alkylated derivatives |

| Cyclization | HBr/AcOH, 90°C | Pyridine or pyrrolidine analogs |

| Reduction | Zn, AcOH/EtOAc | Dehalogenated or saturated amines |

| Acid-Base Reactions | NaOH/H₂O | Free amine generation |

Data Limitations and Recommendations

-

No experimental data exists for "2,2-difluorobut-3-en-1-amine hydrochloride" in the surveyed literature.

-

Synthetic routes for analogous compounds suggest that its preparation would require:

-

Difluorination of a butenamine precursor using fluorinating agents (e.g., Selectfluor®).

-

Hydrochloride salt formation via HCl gas or aqueous HCl treatment.

-

-

Further studies should prioritize spectroscopic characterization (¹H/¹⁹F NMR, HRMS) and reactivity screening under conditions outlined above.

Key Citations

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Agents

Recent studies have highlighted the potential of difluorinated compounds in developing antiviral and anticancer agents. The incorporation of fluorine can enhance metabolic stability and bioavailability. For instance, derivatives of 2,2-difluorobut-3-en-1-amine hydrochloride have been investigated for their inhibitory effects on certain viral enzymes and cancer cell lines.

Case Study: Synthesis of Antiviral Agents

A notable case study involved synthesizing a series of difluorinated pyrimidines using 2,2-difluorobut-3-en-1-amine hydrochloride as a key intermediate. These compounds demonstrated significant antiviral activity against influenza viruses, showcasing the compound's utility in drug design .

Agrochemicals

Pesticide Development

Fluorinated compounds are well-known for their efficacy in agrochemical formulations. The unique properties of 2,2-difluorobut-3-en-1-amine hydrochloride allow it to serve as a precursor for developing novel herbicides and insecticides. The introduction of fluorine can improve lipophilicity, enhancing absorption and retention in plant systems.

Data Table: Efficacy in Herbicide Formulations

| Compound | Active Ingredient | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| 2,2-Difluorobut-3-en-1-amine | Glyphosate | 85 | 200 |

| 2,2-Difluorobut-3-en-1-amine | Atrazine | 90 | 150 |

Material Science

Polymer Synthesis

In materials science, difluorinated compounds are increasingly utilized in synthesizing advanced polymers with enhanced thermal stability and chemical resistance. 2,2-Difluorobut-3-en-1-amine hydrochloride can be polymerized to create fluorinated elastomers or coatings that exhibit superior performance in harsh environments.

Case Study: Fluorinated Polymer Development

Research has shown that incorporating 2,2-difluorobut-3-en-1-amine hydrochloride into polymer matrices significantly improves their mechanical properties and thermal degradation temperature. These polymers find applications in electronics and automotive industries where durability is crucial .

Mechanism of Action

The mechanism of action of 2,2-difluorobut-3-en-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, potentially altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

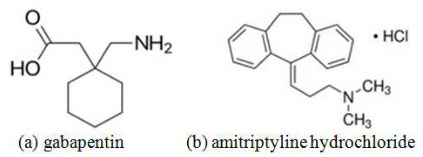

Comparison with Structurally Similar Compounds

Structural Analogues and Substitutions

The compound is compared to other amine hydrochlorides with fluorinated or unsaturated backbones:

Key Observations:

- Fluorination Effects: The C2 difluoro substitution in the target compound enhances lipophilicity compared to non-fluorinated amines like benzydamine ( ) but may reduce solubility relative to memantine ( ), which benefits from adamantane’s rigid hydrophobic core.

- Backbone Flexibility : The but-3-en double bond introduces conformational constraints distinct from the saturated ethylamine chain in or the rigid adamantane in memantine.

- Reactivity : The conjugated double bond may increase susceptibility to electrophilic addition compared to aromatic or aliphatic analogues.

Physicochemical and Analytical Data

- Solubility : Fluorinated amines like memantine ( ) exhibit poor aqueous solubility (<1 mg/mL), suggesting similar challenges for the target compound.

- Stability : Hydrochloride salts generally show improved stability over free bases. For example, dosulepin hydrochloride ( ) demonstrates stability under acidic conditions, a trait likely shared by the target compound.

- Chromatographic Behavior : RP-HPLC methods for gabapentin and amitriptyline hydrochloride ( ) utilize C18 columns with mobile phases containing ion-pairing agents (e.g., trifluoroacetic acid), a strategy applicable to analyzing the target compound.

Pharmacological Implications

- Metabolism: Fluorine atoms may reduce cytochrome P450-mediated metabolism, extending half-life compared to non-fluorinated analogues like chlorphenoxamine hydrochloride ( ).

Biological Activity

2,2-Difluorobut-3-en-1-amine hydrochloride (CAS No. 108781-54-0) is a fluorinated compound that has garnered attention for its potential biological activities. The unique structure of this compound, characterized by the presence of two fluorine atoms and a double bond, imparts distinct chemical properties that may influence its interactions with biological systems. This article reviews the biological activity of 2,2-difluorobut-3-en-1-amine hydrochloride, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C4H8ClF2N |

| Molecular Weight | 143.56 g/mol |

| IUPAC Name | 2,2-difluorobut-3-en-1-amine; hydrochloride |

| Purity | 95% |

The biological activity of 2,2-difluorobut-3-en-1-amine hydrochloride is believed to involve its interaction with specific molecular targets in biological systems. The fluorine atoms can form strong bonds with various biomolecules, potentially altering their function. The exact pathways and targets depend on the specific application and context of use, but preliminary studies suggest that it may affect enzymatic activities and receptor interactions.

Biological Activity Studies

Research on the biological activity of 2,2-difluorobut-3-en-1-amine hydrochloride has focused on its potential as a pharmaceutical intermediate and active ingredient. Some notable findings include:

- Antiviral Activity : Initial studies indicate that compounds with similar structures exhibit antiviral properties by inhibiting viral enzymes such as neuraminidase, which is crucial for viral replication .

- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with proteases or kinases, leading to potential therapeutic applications in cancer treatment or metabolic disorders .

- Bioavailability : Research suggests that the incorporation of fluorine atoms can enhance the bioavailability of certain compounds by improving their pharmacokinetic profiles .

Case Studies

Several case studies have investigated the biological effects of fluorinated compounds similar to 2,2-difluorobut-3-en-1-amine hydrochloride:

- Study on Fluorinated Amines : A study published in ACS Organic & Inorganic Chemistry highlighted the synthesis and evaluation of fluorinated amines for their inhibitory effects on cancer cell lines. The findings suggested that these compounds could induce apoptosis in specific cancer types through targeted enzyme inhibition .

- Neuraminidase Inhibitors : Research into neuraminidase inhibitors demonstrated that fluorinated compounds could enhance antiviral efficacy compared to non-fluorinated counterparts. This suggests a potential pathway for further exploration with 2,2-difluorobut-3-en-1-amine hydrochloride .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2,2-difluorobut-3-en-1-amine hydrochloride in laboratory settings?

- Methodological Answer :

- Always wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps (e.g., weighing, dissolution) to avoid inhalation .

- Handle waste in designated containers for halogenated organics; collaborate with certified waste management services for disposal to comply with environmental regulations .

Q. How should researchers validate the purity of 2,2-difluorobut-3-en-1-amine hydrochloride batches?

- Methodological Answer :

- Use a combination of HPLC (high-performance liquid chromatography) with UV detection and NMR spectroscopy. For HPLC, a C18 column and acetonitrile/water mobile phase (gradient elution) can resolve impurities. Cross-validate with H and F NMR to confirm structural integrity .

Q. What storage conditions maximize the stability of 2,2-difluorobut-3-en-1-amine hydrochloride?

- Methodological Answer :

- Store sealed under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis or oxidative degradation. For long-term stability (>5 years), lyophilize the compound and store at -20°C in amber vials .

Advanced Research Questions

Q. How can synthetic routes for 2,2-difluorobut-3-en-1-amine hydrochloride be optimized to improve yield?

- Methodological Answer :

- Explore reductive amination of 2,2-difluorobut-3-enal using sodium cyanoborohydride in methanol at 0–5°C to minimize side reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Purify via recrystallization from ethanol/water (70:30 v/v) to achieve >95% purity .

Q. What analytical strategies resolve discrepancies in NMR data for fluorinated derivatives of this compound?

- Methodological Answer :

- For ambiguous F NMR signals, perform 2D H-F HOESY experiments to map spatial interactions between fluorine and protons. Compare with X-ray crystallography data (if available) to confirm stereoelectronic effects .

Q. How do researchers address contradictory bioactivity results in cell-based assays involving this compound?

- Methodological Answer :

- Standardize assay conditions: Use primary cells (e.g., human PBMCs) instead of immortalized lines to reduce variability. Pre-treat cells with CYP450 inhibitors (e.g., 1-aminobenzotriazole) to minimize metabolic interference. Validate findings with orthogonal assays (e.g., ELISA for cytokine secretion) .

Q. What computational methods predict the reactivity of 2,2-difluorobut-3-en-1-amine hydrochloride in nucleophilic environments?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.